4-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid
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Overview
Description
3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-[(4-amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid can be achieved through several routes. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures . Another method includes the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid . Industrial production methods may involve scaling up these reactions with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amino groups, using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common reagents and conditions for these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogenating agents for substitution. Major products formed from these reactions include various nitro and amino derivatives .
Scientific Research Applications
3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives can inhibit enzymes like thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression regulation . These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid is similar to other oxadiazole derivatives, such as:
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound is structurally similar and used in similar applications, including as an energetic material.
3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one: This compound is used in the development of high-energy density materials.
The uniqueness of 3-[(4-amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N4O4 |
---|---|
Molecular Weight |
200.15 g/mol |
IUPAC Name |
4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C6H8N4O4/c7-5-6(10-14-9-5)8-3(11)1-2-4(12)13/h1-2H2,(H2,7,9)(H,12,13)(H,8,10,11) |
InChI Key |
CWIXTVNHEPWQMH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NC1=NON=C1N |
Origin of Product |
United States |
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